Isopropyl salicylate
Overview
Description
Recent Breakthroughs in Salicylic Acid Biosynthesis
Recent studies have highlighted the importance of salicylic acid as a regulator of plant resistance to pathogens. The biosynthesis of salicylic acid has been traditionally understood to proceed from phenylalanine through intermediates such as cinnamic and benzoic acid. However, new genetic research in Arabidopsis has revealed an alternative pathway for salicylic acid synthesis in the chloroplast, which involves isochorismate, a pathway previously known to exist in prokaryotes .
Salicylic Acid and Isoproturon Degradation in Rice
The degradation of the herbicide isoproturon in rice plants has been shown to be influenced by salicylic acid, a natural plant growth regulator. A study using a rice mutant line deficient in salicylic acid synthesis (Ospal) demonstrated increased accumulation of isoproturon compared to wild-type plants. The application of exogenous salicylic acid was able to reverse this effect, indicating that salicylic acid plays a role in mitigating isoproturon phytotoxicity and reducing its accumulation in rice plants. This finding was further supported by similar results in Arabidopsis mutants lacking salicylic acid synthetic capabilities .
Synthesis of Isopropyl Salicylate
Isopropyl salicylate, a derivative of salicylic acid, has been synthesized using salicylic acid and isopropanol with p-toluene sulphonic acid supported on granular activated carbon as a catalyst. The study investigated various factors affecting the esterification reaction and found that a high yield of isopropyl salicylate (94.45%) could be achieved under optimal conditions. These conditions include a molar ratio of salicylic acid to isopropanol of 1:3, a reaction time of 3 hours, a catalyst dosage of 4.6% of the total mass of reactants, and the use of a water-carrying agent .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of isopropyl salicylate, it can be inferred from the synthesis process that the compound retains the core structure of salicylic acid with an isopropyl ester group replacing the hydroxyl group. This modification likely affects the compound's physical and chemical properties, such as solubility and reactivity .
Chemical Reactions Analysis
The synthesis of isopropyl salicylate involves an esterification reaction between salicylic acid and isopropanol. The use of p-toluene sulphonic acid supported on granular activated carbon as a catalyst suggests that the reaction may proceed via an acid-catalyzed mechanism, which is typical for esterification processes. The high yield reported indicates that the reaction is efficient under the optimized conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl salicylate are not explicitly discussed in the provided papers. However, based on the synthesis and the nature of ester compounds, it can be deduced that isopropyl salicylate would exhibit properties distinct from salicylic acid, such as a different boiling point, melting point, and solubility in organic solvents. The ester group may also influence the compound's reactivity, making it less acidic than salicylic acid .
Scientific Research Applications
Extraction and Separation of Alkali Metals
Isopropyl salicylate, in combination with trioctylphosphine oxide (TOPO), is used as an efficient system for the selective separation of alkali metal cations, particularly enhancing affinity to lithium. This system, characterized by FT-IR, Raman, and NMR spectroscopy, is useful for extracting lithium from multi-component solutions with high separation coefficients for Li/Na and Li/K pairs (Tsivadze et al., 2022).
Oxidative Process Inhibition in Biodiesel
Isopropyl salicylate serves as a secondary antioxidant in biodiesel B100, inhibiting the oxidation process induced by copper and iron. It exhibits higher inhibition efficiency compared to commercial antioxidants, making it a promising and cost-effective option for the biodiesel industry (Masetto et al., 2022).
Synthesis Using Solid Acid Catalysts
Research has shown that using solid acid SO2-4/Fe2O3 as a catalyst results in higher yields of isopropyl salicylate compared to other materials. The study highlights the impact of different catalysts and esterification process conditions on the yield (Ru-fei, 2009).
Degradation of Isoproturon in Agriculture
Isopropyl salicylate is involved in the degradation of the herbicide isoproturon in rice plants, mediated by salicylic acid. This process plays a crucial role in reducing isoproturon accumulation in food crops and mitigating human health risks through food chains (Lu et al., 2020).
Antibacterial Activity
Synthesis and Characterization in Bioactive Applications
Isopropyl salicylate has been studied for its potential use in bioactive endodontic sealers, synthesized using methyl salicylate and glycerol. The produced resin shows promise for endodontic applications, highlighting its versatility in medical contexts (Portella et al., 2014).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl salicylate | |
CAS RN |
607-85-2 | |
Record name | Isopropyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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